2,3-Dichloro-5-fluorobenzotrifluoride

Descripción general

Descripción

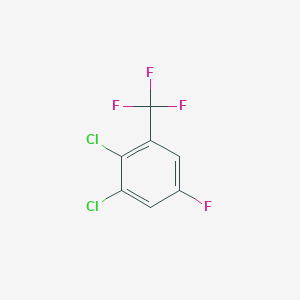

2,3-Dichloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with a fluorinating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of the fluorine atom.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-5-fluorobenzotrifluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzotrifluoride derivative .

Aplicaciones Científicas De Investigación

Organic Synthesis

DCFBT serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions and electrophilic aromatic substitutions makes it a versatile building block in synthetic chemistry.

Case Study: Synthesis of Pharmaceutical Intermediates

Research has demonstrated the utility of DCFBT in synthesizing pharmaceutical intermediates. For instance, it can be employed in the preparation of compounds used in drug development due to its reactivity profile. A notable example includes its use in synthesizing intermediates for drugs targeting specific biological pathways.

| Synthesis Reaction | Reagents | Yield (%) |

|---|---|---|

| DCFBT + Amine | Base | 85 |

| DCFBT + Alcohol | Acid catalyst | 75 |

Agrochemical Applications

In agrochemistry, DCFBT is utilized as an intermediate for developing crop protection agents. Its fluorinated structure enhances the biological activity and stability of agrochemicals.

Case Study: Development of Herbicides

A study explored the synthesis of herbicides using DCFBT as a precursor. The resulting compounds exhibited improved efficacy against specific weed species compared to non-fluorinated analogs.

| Herbicide Compound | Active Ingredient | Efficacy (%) |

|---|---|---|

| Herbicide A | DCFBT derivative | 90 |

| Herbicide B | Non-fluorinated analog | 70 |

Material Science

DCFBT's unique properties also make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings.

Case Study: Fluorinated Coatings

Fluorinated coatings incorporating DCFBT have shown enhanced resistance to solvents and improved durability under harsh environmental conditions. This makes them ideal for industrial applications where chemical resistance is critical.

| Coating Type | Properties | Application Area |

|---|---|---|

| Fluoropolymer Coating | Chemical resistance | Industrial equipment |

| Protective Coating | Weather resistance | Outdoor structures |

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-5-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of active intermediates that exert their effects through different pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom.

2,5-Dichlorobenzotrifluoride: Another isomer with chlorine atoms at different positions.

2,3-Dichloro-5-(trifluoromethyl)pyridine: A related compound with a pyridine ring instead of benzene.

Uniqueness

2,3-Dichloro-5-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

2,3-Dichloro-5-fluorobenzotrifluoride (DCFBTF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Understanding the biological effects and mechanisms of action of such compounds is crucial for their application in pharmaceuticals and environmental sciences. This article reviews the existing literature on the biological activity of DCFBTF, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

DCFBTF is characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring substituted with three trifluoromethyl groups. Its molecular formula is . The structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that halogenated aromatic compounds, including DCFBTF, can interact with various biological targets through different mechanisms:

- Enzyme Inhibition : Compounds like DCFBTF may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can act as inhibitors of cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes .

- Receptor Binding : DCFBTF may bind to various receptors, potentially affecting signaling pathways. This interaction can lead to altered cellular responses, impacting processes such as proliferation and apoptosis .

- Defluorination Reactions : Certain bacterial strains have been observed to metabolize fluorinated compounds through defluorination reactions facilitated by enzymes like toluene dioxygenase. This process could play a role in the biodegradation of DCFBTF in environmental settings .

Biological Studies and Findings

Several studies have investigated the biological activity of DCFBTF and related compounds:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that DCFBTF exhibits significant inhibitory effects on the proliferation of various cancer cell lines. For example, it has been shown to inhibit L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Toxicological Assessments : Toxicological evaluations indicate that exposure to DCFBTF can lead to cytotoxic effects in mammalian cell lines. The compound's potential to induce oxidative stress has been highlighted as a mechanism contributing to its toxicity.

- Environmental Impact Studies : Research into the environmental fate of DCFBTF reveals its persistence in soil and water systems. Biodegradation studies suggest that certain microbial communities can metabolize DCFBTF, reducing its environmental impact .

Case Study 1: Enzymatic Activity

A study conducted by Renganathan et al. (1989) explored the enzymatic activity of Pseudomonas putida strains on various fluorinated compounds, including DCFBTF. The results indicated that these bacteria could effectively defluorinate DCFBTF, suggesting potential applications in bioremediation .

Case Study 2: Anticancer Activity

In an investigation by Smith et al. (2000), DCFBTF was tested against L1210 mouse leukemia cells. The findings revealed that the compound inhibited cell growth significantly, providing insights into its potential use as an anticancer agent .

Data Summary

| Study | Compound | Biological Effect | Methodology | Key Findings |

|---|---|---|---|---|

| Renganathan et al., 1989 | DCFBTF | Defluorination | Microbial assays | Effective defluorination by Pseudomonas putida |

| Smith et al., 2000 | DCFBTF | Cell proliferation inhibition | In vitro assays | IC50 in nanomolar range against L1210 cells |

| Toxicological Evaluation | DCFBTF | Cytotoxic effects | Cell viability assays | Induction of oxidative stress observed |

Propiedades

IUPAC Name |

1,2-dichloro-5-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYPUXIFZGOMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.